molecular formula C12H10O2Se B12593248 [1,1'-Biphenyl]-2-seleninic acid CAS No. 646068-68-0

[1,1'-Biphenyl]-2-seleninic acid

Cat. No.: B12593248
CAS No.: 646068-68-0
M. Wt: 265.18 g/mol
InChI Key: QCVIBVJVURPKAC-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-seleninic acid: is an organoselenium compound characterized by the presence of a seleninic acid group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-seleninic acid typically involves the oxidation of [1,1’-Biphenyl]-2-selenol. One common method is the reaction of [1,1’-Biphenyl]-2-selenol with hydrogen peroxide (H₂O₂) under acidic conditions. The reaction proceeds as follows: [ \text{[1,1’-Biphenyl]-2-selenol} + H_2O_2 \rightarrow \text{[1,1’-Biphenyl]-2-seleninic acid} + H_2O ]

Industrial Production Methods: While specific industrial production methods for [1,1’-Biphenyl]-2-seleninic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-2-seleninic acid can undergo further oxidation to form [1,1’-Biphenyl]-2-selenonic acid.

    Reduction: It can be reduced back to [1,1’-Biphenyl]-2-selenol using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The seleninic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent like ethanol.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

    Oxidation: [1,1’-Biphenyl]-2-selenonic acid.

    Reduction: [1,1’-Biphenyl]-2-selenol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: [1,1’-Biphenyl]-2-seleninic acid can be used as a catalyst in organic reactions, particularly in oxidation reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex organoselenium compounds.

Biology and Medicine:

    Antioxidant Properties: Due to its ability to undergo redox reactions, [1,1’-Biphenyl]-2-seleninic acid is studied for its potential antioxidant properties.

    Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent in treating diseases related to oxidative stress.

Industry:

    Material Science: It is investigated for its potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-2-seleninic acid exerts its effects is primarily through redox reactions. The seleninic acid group can undergo reversible oxidation and reduction, allowing it to act as an antioxidant. This redox activity can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

    [1,1’-Biphenyl]-2-selenol: The reduced form of [1,1’-Biphenyl]-2-seleninic acid.

    [1,1’-Biphenyl]-2-selenonic acid: The fully oxidized form.

    Diphenyl diselenide: Another organoselenium compound with similar redox properties.

Uniqueness:

    Redox Versatility: [1,1’-Biphenyl]-2-seleninic acid is unique in its ability to undergo multiple redox states, making it a versatile compound in redox chemistry.

    Functional Group Reactivity: The presence of the seleninic acid group allows for unique substitution reactions not possible with other similar compounds.

Properties

CAS No.

646068-68-0

Molecular Formula

C12H10O2Se

Molecular Weight

265.18 g/mol

IUPAC Name

2-phenylbenzeneseleninic acid

InChI

InChI=1S/C12H10O2Se/c13-15(14)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,13,14)

InChI Key

QCVIBVJVURPKAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[Se](=O)O

Origin of Product

United States

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